3,4,5-Trifluorobenzothioamide

描述

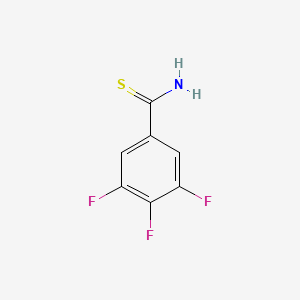

3,4,5-Trifluorobenzothioamide: is a chemical compound with the molecular formula C7H4F3NS. It is a solid substance that appears colorless to pale yellow and has a distinct ammonia-like odor. At room temperature, it is nearly insoluble in water but can dissolve in organic solvents such as ethanol, ether, and dichloromethane .

属性

分子式 |

C7H4F3NS |

|---|---|

分子量 |

191.18 g/mol |

IUPAC 名称 |

3,4,5-trifluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H4F3NS/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) |

InChI 键 |

VYGDBZWLCLLETQ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1F)F)F)C(=S)N |

产品来源 |

United States |

准备方法

Synthetic Routes: The synthetic preparation of 3,4,5-Trifluorobenzothioamide involves specific chemical reactions. One common method is the reaction between 3,4,5-trifluorobenzaldehyde and thiosemicarbazide. The reaction proceeds as follows:

- 3,4,5-Trifluorobenzaldehyde (F3C6H2CHO) reacts with thiosemicarbazide to form This compound (C7H4F3NS) .

Industrial Production Methods: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.

化学反应分析

3,4,5-Trifluorobenzothioamide can undergo various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include derivatives of the compound with modified functional groups.

科学研究应用

Chemistry: In chemistry, 3,4,5-Trifluorobenzothioamide serves as a building block for the synthesis of more complex molecules. Researchers use it to introduce fluorine atoms into organic frameworks, enhancing their properties.

Biology and Medicine: In biology and medicine, this compound may find applications as a probe or ligand in studies related to protein-ligand interactions. Its unique fluorine substitution pattern can influence binding affinity and selectivity.

Industry: The compound’s chemical properties make it useful in the development of specialty materials, such as fluorinated polymers or coatings.

作用机制

The exact mechanism by which 3,4,5-Trifluorobenzothioamide exerts its effects depends on its specific application. It may interact with specific molecular targets or pathways, affecting cellular processes.

相似化合物的比较

While 3,4,5-Trifluorobenzothioamide is unique due to its trifluoromethyl and thioamide functional groups, similar compounds include other fluorinated benzothioamides or related heterocycles.

生物活性

3,4,5-Trifluorobenzothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its applications.

Synthesis

The synthesis of this compound typically involves the reaction of trifluorobenzenes with thioamides under specific conditions. The reaction conditions can significantly influence the yield and purity of the final product, making it essential to optimize parameters such as temperature, solvent, and reaction time.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | EGFR inhibition |

| A431 | 15.0 | Induction of apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 6.25 | Gram-positive |

| Escherichia coli | 12.5 | Gram-negative |

| Pseudomonas aeruginosa | 15.0 | Gram-negative |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of trifluoromethyl groups enhances lipophilicity and potentially increases binding affinity to biological targets. SAR studies suggest that modifications to the benzothioamide structure can lead to variations in potency and selectivity.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on HeLa cells indicated a significant reduction in cell viability after treatment for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Resistance

In a comparative study evaluating novel antibacterial agents against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics. This highlights its potential role in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。